1-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid
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Overview
Description
1-{[3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique structure that includes a pyridazinone ring, a piperidine ring, and a dimethoxyphenyl group, making it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid typically involves multiple steps:
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Formation of the Pyridazinone Ring:
- Starting with a suitable precursor such as 3,4-dimethoxybenzaldehyde, the compound undergoes a series of reactions including condensation and cyclization to form the pyridazinone ring.
- Reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate ring closure.
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Attachment of the Piperidine Ring:
- The piperidine ring is introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with an intermediate compound containing a leaving group.
- Common reagents include piperidine, alkyl halides, and appropriate solvents like dichloromethane or ethanol.
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Final Acetylation:
- The final step involves the acetylation of the intermediate compound to introduce the acetyl group, completing the synthesis of the target molecule.
- Acetylation is typically carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or reduce other functional groups. Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others. Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in ether.
Substitution: Alkyl halides, halogens, nucleophiles like amines or thiols.
Major Products:
- Oxidation products may include carboxylic acids or aldehydes.
- Reduction products may include alcohols or amines.
- Substitution products depend on the specific reagents used but can include various substituted derivatives.
Scientific Research Applications
1-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors. It may serve as a lead compound for drug discovery.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity. For example, it could inhibit an enzyme involved in a disease pathway, leading to therapeutic effects.
Pathways Involved: The exact pathways depend on the specific biological context but may include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
- 3-(3,4-Dimethoxyphenyl)propionic acid
- 3,4-Dimethoxybenzaldehyde
- Piperidine-4-carboxylic acid
Comparison:
- Compared to 3-(3,4-dimethoxyphenyl)propionic acid, the target compound has additional functional groups and a more complex structure, potentially leading to different biological activities.
- Unlike 3,4-dimethoxybenzaldehyde, which is a simple aromatic aldehyde, the target compound includes a pyridazinone ring and a piperidine ring, offering more sites for chemical modification.
- Piperidine-4-carboxylic acid is a simpler molecule, and the addition of the pyridazinone and dimethoxyphenyl groups in the target compound enhances its potential for diverse applications.
Properties
Molecular Formula |
C20H23N3O6 |
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Molecular Weight |
401.4 g/mol |
IUPAC Name |
1-[2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C20H23N3O6/c1-28-16-5-3-14(11-17(16)29-2)15-4-6-18(24)23(21-15)12-19(25)22-9-7-13(8-10-22)20(26)27/h3-6,11,13H,7-10,12H2,1-2H3,(H,26,27) |
InChI Key |
JURBGZOKWSBTSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCC(CC3)C(=O)O)OC |
Origin of Product |
United States |
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